1-(2-Cyclopropylethylsulfonyl)-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine
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Overview
Description
1-(2-Cyclopropylethylsulfonyl)-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a cyclopropyl group, a sulfonyl group, and a naphthyridine core, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylethylsulfonyl)-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine typically involves multiple steps:
Formation of the Naphthyridine Core: The initial step often involves the construction of the naphthyridine core through cyclization reactions. This can be achieved using starting materials such as 2-aminopyridine and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Cyclopropylethyl Group: The cyclopropylethyl group can be introduced via alkylation reactions. This step may involve the use of cyclopropylmethyl halides and suitable bases to facilitate the alkylation.
Sulfonylation: The sulfonyl group is typically introduced through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylethylsulfonyl)-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Amino or thiol derivatives.
Scientific Research Applications
1-(2-Cyclopropylethylsulfonyl)-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical entities.
Materials Science: The unique structural features of this compound may be utilized in the design of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylethylsulfonyl)-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and sulfonyl groups can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyclopropylethylsulfonyl)-6-methyl-2,3,4,4a,5,7,8,8a-octahydroquinoline: Similar structure but with a quinoline core instead of a naphthyridine core.
1-(2-Cyclopropylethylsulfonyl)-6-methyl-2,3,4,4a,5,7,8,8a-octahydroisoquinoline: Features an isoquinoline core, offering different electronic and steric properties.
Uniqueness
1-(2-Cyclopropylethylsulfonyl)-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine is unique due to its naphthyridine core, which provides distinct electronic characteristics and potential for diverse chemical reactivity compared to similar compounds with different core structures. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
1-(2-cyclopropylethylsulfonyl)-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S/c1-15-9-6-14-13(11-15)3-2-8-16(14)19(17,18)10-7-12-4-5-12/h12-14H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAZHILUWXHBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(C1)CCCN2S(=O)(=O)CCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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